molecular formula C34H70NaO8S2- B010701 Sodium cetostearyl sulfate CAS No. 59186-41-3

Sodium cetostearyl sulfate

Cat. No.: B010701
CAS No.: 59186-41-3
M. Wt: 694 g/mol
InChI Key: CLBALUNQCMWJSU-UHFFFAOYSA-L
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Description

Sodium cetostearyl sulfate: is a compound that is a mixture of sodium cetyl sulfate and sodium stearyl sulfate. It is commonly used in the cosmetics and personal care industry due to its properties as a surfactant and emulsifier. This compound is derived from coconut oil and glycerine and plays a crucial role in thickening products and cleansing skin and hair .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cetostearyl sulfate is synthesized by sulfating cetyl and stearyl alcohols with chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The resulting acid esters are then neutralized with sodium hydroxide to form the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous reactors, such as falling film reactors, where cetyl and stearyl alcohols react with sulfur trioxide. The acid esters formed are subsequently neutralized with sodium hydroxide to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium cetostearyl sulfate primarily undergoes reactions typical of alkyl sulfates. These include:

    Substitution Reactions: Involving the replacement of the sulfate group with other functional groups.

    Hydrolysis: Breaking down into its constituent alcohols and sulfuric acid under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: Often carried out using nucleophiles under mild conditions.

    Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.

Major Products Formed:

    Substitution Reactions: Various alkyl derivatives depending on the nucleophile used.

    Hydrolysis: Cetyl alcohol, stearyl alcohol, and sulfuric acid.

Scientific Research Applications

Sodium cetostearyl sulfate has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium cetostearyl sulfate acts primarily as a surfactant. It reduces the surface tension between different substances, allowing them to mix more easily. This property is particularly useful in emulsifying oil and water-based ingredients in cosmetic formulations. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis in biological applications .

Comparison with Similar Compounds

  • Sodium lauryl sulfate
  • Sodium myristyl sulfate
  • Sodium oleyl sulfate
  • Ammonium coco-sulfate
  • Ammonium myristyl sulfate

Comparison: Sodium cetostearyl sulfate is unique due to its combination of cetyl and stearyl sulfates, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and surfactant in a wide range of formulations. Compared to sodium lauryl sulfate, this compound is less irritating to the skin and eyes, making it a preferred choice in personal care products .

Properties

IUPAC Name

sodium;hexadecyl sulfate;octadecyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBALUNQCMWJSU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70NaO8S2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90207925
Record name Sodium cetostearyl sulfate [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

694.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59186-41-3
Record name Sodium cetostearyl sulfate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium cetostearyl sulfate [NF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90207925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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